molecular formula C15H21N3O2 B11731732 [2-(3,4-dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

[2-(3,4-dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11731732
M. Wt: 275.35 g/mol
InChI Key: KFCJEJUGQYLDEH-UHFFFAOYSA-N
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Description

[2-(3,4-Dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a synthetic organic compound that features a combination of a dimethoxyphenyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Attachment of the dimethoxyphenyl group: This step involves the alkylation of the pyrazole ring with a suitable dimethoxyphenyl ethyl halide under basic conditions.

    Final amination: The resulting intermediate is then subjected to reductive amination with formaldehyde and a suitable amine source to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-(3,4-dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of pyrazole-containing molecules with biological targets. It may also serve as a lead compound for the development of new drugs.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of [2-(3,4-dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. The dimethoxyphenyl group can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • [2-(3,4-Dimethoxyphenyl)ethyl][(1H-pyrazol-5-yl)methyl]amine
  • [2-(3,4-Dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
  • [2-(3,4-Dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine

Uniqueness

The unique combination of the dimethoxyphenyl group and the pyrazole moiety in [2-(3,4-dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C15H21N3O2/c1-18-13(7-9-17-18)11-16-8-6-12-4-5-14(19-2)15(10-12)20-3/h4-5,7,9-10,16H,6,8,11H2,1-3H3

InChI Key

KFCJEJUGQYLDEH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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